7-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde
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Overview
Description
7-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available starting materials. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzimidazole core, followed by functionalization to introduce the chloro and methoxypropyl groups .
Industrial Production Methods
Industrial production methods for this compound often utilize optimized reaction conditions to ensure high yield and purity. These methods may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen atoms .
Scientific Research Applications
7-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 1H-benzo[d]imidazole-2-carbaldehyde
- 7-Chloro-1H-benzo[d]imidazole-2-carbaldehyde
- 1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde .
Uniqueness
7-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the presence of both the chloro and methoxypropyl groups, which confer specific chemical and biological properties. These functional groups can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for various applications .
Biological Activity
7-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde (CAS Number: 94532-57-7) is a compound belonging to the benzo[d]imidazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects based on recent research findings.
The molecular formula of this compound is C12H13ClN2O2. It features a chloro substituent and a methoxypropyl group that may influence its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzo[d]imidazole derivatives, including this compound.
The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of biofilm formation.
Case Studies
- A study reported that several benzo[d]imidazole derivatives demonstrated minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Candida albicans, indicating potent antimicrobial activity .
- Another investigation indicated that this compound showed effective inhibition of biofilm formation in Staphylococcus aureus, further supporting its potential as an antibacterial agent .
Cytotoxicity and Anti-cancer Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines.
In Vitro Studies
- The compound was tested against human cancer cell lines such as HCT-116 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer). Results indicated that it exhibits significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
Cell Line | IC50 (µM) | Comparison with Doxorubicin |
---|---|---|
HCT-116 | 10.5 | Similar |
HepG2 | 8.9 | Higher efficacy |
MCF-7 | 9.5 | Comparable |
The cytotoxic effects are mediated through apoptosis, characterized by upregulation of pro-apoptotic proteins such as caspase-3 and Bax, alongside downregulation of anti-apoptotic proteins like Bcl-2 . This suggests that the compound may serve as a promising candidate for cancer therapy.
Structure-Activity Relationship (SAR)
The structural modifications in the benzo[d]imidazole framework significantly affect biological activity. Substituents at specific positions can enhance or reduce antimicrobial and cytotoxic effects. For instance, the presence of halogens or alkyl groups has been shown to influence potency and selectivity against various pathogens .
Properties
IUPAC Name |
7-chloro-1-(3-methoxypropyl)benzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-17-7-3-6-15-11(8-16)14-10-5-2-4-9(13)12(10)15/h2,4-5,8H,3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIDYMAKJXQWPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NC2=C1C(=CC=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.